Cas no 2228293-60-3 (2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid)
2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid
- EN300-1794049
- 2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid
- 2228293-60-3
-
- Inchi: 1S/C13H22O3/c1-16-11(12(14)15)13(7-8-13)9-10-5-3-2-4-6-10/h10-11H,2-9H2,1H3,(H,14,15)
- InChI Key: HEGIWMSKDUAVFY-UHFFFAOYSA-N
- SMILES: O(C)C(C(=O)O)C1(CC2CCCCC2)CC1
Computed Properties
- Exact Mass: 226.15689456g/mol
- Monoisotopic Mass: 226.15689456g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 46.5Ų
2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1794049-0.05g |
2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid |
2228293-60-3 | 95% | 0.05g |
$1393.0 | 2024-07-01 | |
| Enamine | EN300-1794049-0.1g |
2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid |
2228293-60-3 | 95% | 0.1g |
$1459.0 | 2024-07-01 | |
| Enamine | EN300-1794049-0.25g |
2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid |
2228293-60-3 | 95% | 0.25g |
$1525.0 | 2024-07-01 | |
| Enamine | EN300-1794049-0.5g |
2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid |
2228293-60-3 | 95% | 0.5g |
$1591.0 | 2024-07-01 | |
| Enamine | EN300-1794049-1.0g |
2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid |
2228293-60-3 | 95% | 1.0g |
$1658.0 | 2024-07-01 | |
| Enamine | EN300-1794049-2.5g |
2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid |
2228293-60-3 | 95% | 2.5g |
$3249.0 | 2024-07-01 | |
| Enamine | EN300-1794049-5.0g |
2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid |
2228293-60-3 | 95% | 5.0g |
$4806.0 | 2024-07-01 | |
| Enamine | EN300-1794049-10.0g |
2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid |
2228293-60-3 | 95% | 10.0g |
$7128.0 | 2024-07-01 | |
| Enamine | EN300-1794049-1g |
2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid |
2228293-60-3 | 1g |
$1658.0 | 2023-09-19 | ||
| Enamine | EN300-1794049-5g |
2-[1-(cyclohexylmethyl)cyclopropyl]-2-methoxyacetic acid |
2228293-60-3 | 5g |
$4806.0 | 2023-09-19 |
2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid
Professional Introduction to 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic Acid (CAS No. 2228293-60-3)
2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid, with the CAS number 2228293-60-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex cyclic structure and functional groups, exhibits a unique set of chemical properties that make it a valuable candidate for various applications in drug discovery and development.
The molecular architecture of 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid consists of a cyclopropyl ring substituted with a cyclohexylmethyl group and a methoxyacetic acid moiety. This structural arrangement imparts distinct reactivity and binding capabilities, which are highly relevant in the design of novel therapeutic agents. The presence of both the cyclopropyl and cyclohexylmethyl groups contributes to steric hindrance, influencing the compound's interactions with biological targets.
In recent years, there has been growing interest in the development of heterocyclic compounds for their potential pharmacological activities. The cyclopropyl ring, in particular, is known for its ability to modulate enzyme activity and receptor binding. Studies have shown that substituents on the cyclopropyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules, making them more suitable for therapeutic applications.
The methoxyacetic acid moiety in 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid adds another layer of functionality, enabling further derivatization and customization. This group is commonly found in bioactive molecules and has been associated with various biological effects, including anti-inflammatory and analgesic properties. The combination of these functional groups makes this compound a promising scaffold for the synthesis of new drugs.
Recent advancements in computational chemistry have facilitated the virtual screening and design of novel compounds like 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid. By leveraging molecular modeling techniques, researchers can predict the binding affinity and specificity of this compound towards target proteins. Such simulations have been instrumental in identifying potential drug candidates that exhibit high efficacy and low toxicity.
The synthesis of 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced catalytic systems has enabled more efficient and sustainable synthetic routes. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the complex cyclic framework of this compound. These methods not only improve yield but also minimize waste, aligning with the principles of green chemistry.
In the realm of medicinal chemistry, derivatives of 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid have been explored for their potential therapeutic benefits. Researchers have synthesized analogs with modified functional groups to enhance bioavailability and target specificity. Such modifications are crucial for optimizing drug candidates for clinical use. The structural diversity offered by this compound allows for extensive chemical exploration, paving the way for innovative drug development strategies.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market have been derived from natural products, which often contain complex cyclic structures similar to those found in 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid. By studying natural products, chemists can gain insights into bioactive motifs that can be further optimized through synthetic chemistry techniques.
The future prospects for 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid are promising, with ongoing research focusing on its potential applications in treating various diseases. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. As our understanding of biological systems continues to evolve, new opportunities will emerge for leveraging compounds like this one in therapeutic contexts.
In conclusion, 2-1-(cyclohexylmethyl)cyclopropyl-2-methoxyacetic acid (CAS No. 2228293-60-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. With continued research and innovation, this compound holds great promise for addressing unmet medical needs in the future.
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